
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a chemical compound with the CAS Number: 959238-18-7 . It has a molecular weight of 250.58 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s mentioned that it’s an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It’s also noted that it’s an intermediate formed during the synthesis of quinoline derivatives .Molecular Structure Analysis
The molecular formula of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is C9H3ClF4N2 . The InChI Code is 1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.58 . The exact mass is 248.996841 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 240.5±35.0 °C at 760 mmHg . The melting point is 68ºC . The flash point is 99.3±25.9 °C .Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a key intermediate in the synthesis of compounds exhibiting potential biological activities. For instance, it has been utilized in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, which has shown potential biological activities in medicine. The rapid synthetic method established for this compound involves substitution, nucleophilic substitution reaction, and reduction reaction steps, showcasing the chemical's versatility in facilitating complex organic syntheses (Ouyang et al., 2016).
Radiochemical Labeling for Imaging
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline derivatives have been explored for radiochemical labeling with technetium-99m (99mTc), aiming at developing biomarkers for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging. The "4 + 1" mixed-ligand system and the tricarbonyl approach have been employed to label quinazoline derivatives, providing insights into the use of these compounds in diagnostic imaging and their potential to inhibit EGFR autophosphorylation and cell growth, indicating their applicability in cancer research (Fernandes et al., 2008).
Synthesis of Quinazoline Derivatives with Biological Activity
The synthesis of various quinazoline derivatives, such as 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, has been detailed, highlighting the compound's role as an intermediate in the creation of biologically active molecules. These synthetic pathways typically involve multiple steps, including esterification, amidation, and condensation reactions, underscoring the chemical's importance in generating new compounds with potential therapeutic applications (Li-feng, 2011).
Fluorinated Quinazoline Derivatives and Their Applications
Fluorine-substituted quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activity, showcasing the significance of fluorination in modulating biological properties. The study of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives has provided valuable insights into how fluorine substitution influences solubility, stability, and biological activity, which is crucial for the development of new therapeutic agents (Sun et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMCYYJRVPENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652964 | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
CAS RN |
959238-18-7 | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



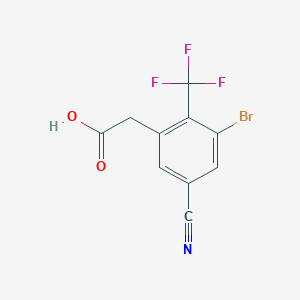

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)
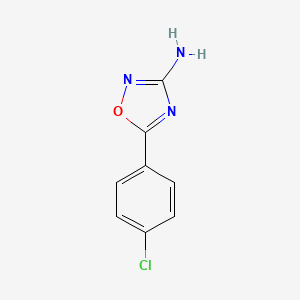
![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)


![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)
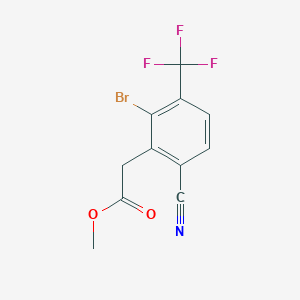
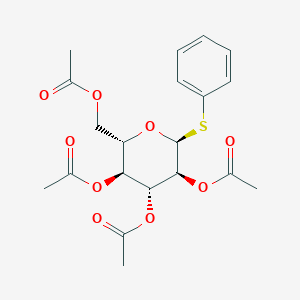
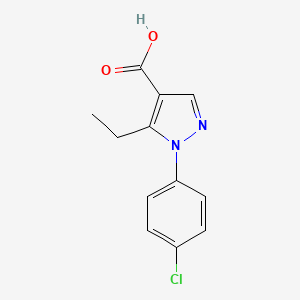
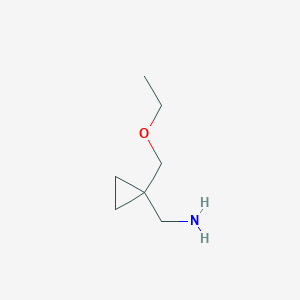
![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)
